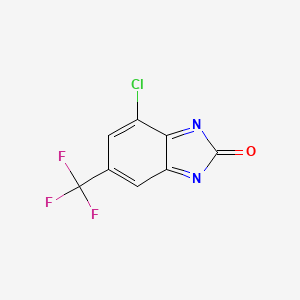
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one
描述
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C8H2ClF3N2O and its molecular weight is 234.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H3ClF3N2O
- Molecular Weight : 232.57 g/mol
- IUPAC Name : 4-chloro-6-(trifluoromethyl)-1H-benzimidazol-2-one
This compound features a benzimidazole core with a chloro and a trifluoromethyl group, which significantly influence its biological properties.
Anticancer Activity
Research indicates that compounds with a benzimidazole scaffold exhibit notable anticancer properties. For instance, studies have shown that derivatives of benzimidazole can inhibit the proliferation of various cancer cell lines. The cytotoxicity of this compound has been evaluated against several cancer types, revealing promising results.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on human cancer cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 20.94 ± 0.13 | |
| A549 (Lung Cancer) | 37.68 ± 0.20 | |
| HCT116 (Colon Cancer) | Not specified |
These findings suggest that the compound selectively targets tumor cells while sparing normal cells, indicating its potential for further development as an anticancer agent.
Enzyme Inhibition
This compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play crucial roles in neurodegenerative diseases.
Enzyme Inhibition Data
The compound's inhibitory activity was measured using IC50 values against AChE and BuChE:
| Enzyme | IC50 (μM) | Type of Inhibition | Reference |
|---|---|---|---|
| Acetylcholinesterase | 46.8–137.7 | Mixed-type | |
| Butyrylcholinesterase | 19.1–881.1 | Non-selective |
These results indicate that the compound exhibits a balanced inhibition profile, which may be beneficial for treating conditions like Alzheimer's disease.
Antimicrobial Activity
In addition to anticancer and enzyme inhibition activities, the compound has shown potential antimicrobial effects. Studies have evaluated its efficacy against various Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
The following table summarizes the antimicrobial activity:
These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of the trifluoromethyl group at position 6 has been associated with enhanced potency against various targets compared to non-fluorinated analogs . This suggests that fluorine substitution can significantly modify the pharmacological profile of benzimidazole compounds.
属性
IUPAC Name |
4-chloro-6-(trifluoromethyl)benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF3N2O/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWBMDWYMJRRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC(=O)N=C21)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724850 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191847-82-2 | |
| Record name | 4-Chloro-6-(trifluoromethyl)-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















